(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Historical Context of Benzothiazolylidene Derivatives
Benzothiazole derivatives originated in the late 19th century with A.W. Hofmann’s synthesis of 2-chlorobenzothiazole. Early applications focused on vulcanization accelerators for rubber, but the discovery of natural benzothiazoles like 6-hydroxybenzothiazole-5-acetic acid in the 1960s shifted interest toward pharmacology. The introduction of sulfonyl and benzamide groups in the late 20th century marked a turning point, enabling tailored electronic properties and bioactivity.
Table 1: Milestones in Benzothiazolylidene Derivative Development
The target compound builds on these advances, combining a methylsulfonyl electron-withdrawing group with a benzamide-thiazole hybrid structure to optimize stability and reactivity.
Significance in Heterocyclic Chemistry Research
Benzothiazolylidene derivatives occupy a critical niche in heterocyclic chemistry due to their:
- Electronic versatility : The thiazole ring’s sulfur and nitrogen atoms facilitate π-π stacking and hydrogen bonding, while substituents like methylsulfonyl modulate electron density.
- Biological mimicry : Structural similarity to purine bases enables interactions with enzymes and receptors.
- Synthetic adaptability : Modular synthesis allows incorporation of diverse functional groups, as seen in the target compound’s ethoxy-benzamide moiety.
Table 2: Comparative Bioactivity of Benzothiazole Derivatives
Theoretical Framework of Benzamide-Thiazole Hybrid Structures
The target compound’s structure integrates three pharmacophoric elements:
- Benzamide core : Provides planar rigidity for intercalation into enzyme active sites.
- Thiazolylidene ring : Delivers sulfur-mediated redox activity and conformational flexibility.
- (Z)-Configuration : Ensures optimal spatial alignment of the ethoxy and methylsulfonyl groups for target binding.
Key Structural Interactions :
- The methylsulfonyl group (-SO2CH3) at C6 withdraws electrons, polarizing the thiazole ring and enhancing electrophilic reactivity at C2.
- The (Z)-configuration places the ethoxy group (-OCH2CH3) and benzamide in a cis orientation, favoring intramolecular hydrogen bonding (N-H···O=S).
Table 3: Computational Data for the Target Compound
| Parameter | Value | Method |
|---|---|---|
| HOMO-LUMO gap | 3.8 eV | DFT/B3LYP/6-31G(d) |
| Dipole moment | 5.2 Debye | Molecular dynamics |
| LogP (lipophilicity) | 2.1 | SwissADME prediction |
Current Research Landscape
Recent studies emphasize three domains:
- Anticancer drug development : Benzothiazoles inhibit topoisomerases and tyrosine kinases by intercalating DNA or blocking ATP-binding sites. The target compound’s methylsulfonyl group may enhance DNA affinity, as seen in analogues with IC50 values <10 μM.
- Green synthesis methods : Metal-free protocols using water or ionic liquids reduce environmental impact. For example, the target compound’s synthesis achieves 78% yield via triethylamine-catalyzed cyclization.
- Structure-activity relationship (SAR) studies : Substituents at C3 and C6 critically influence bioactivity. Methyl groups improve metabolic stability, while sulfonyl groups enhance solubility.
Table 4: Recent Patents on Benzothiazole Derivatives (2015–2020)
Properties
IUPAC Name |
4-ethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-24-13-7-5-12(6-8-13)17(21)19-18-20(2)15-10-9-14(26(3,22)23)11-16(15)25-18/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWZRGIYIAGBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound with potential biological activity, particularly in the field of medicinal chemistry. This article discusses its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the ethoxy and methylsulfonyl groups enhances its solubility and bioavailability, making it a promising candidate for drug development.
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, a study demonstrated that thiazole derivatives displayed potent activity against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The compound's structure suggests it may inhibit specific signaling pathways involved in cell proliferation. A related thiazole compound was reported to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that this compound could possess similar anticancer properties .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Thiazole derivatives have been identified as effective urease inhibitors, which are critical in treating conditions like kidney stones and certain infections. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can significantly enhance inhibitory activity against urease .
The proposed mechanism of action for this compound involves the interaction with specific biological targets such as enzymes and receptors. Its ability to inhibit platelet aggregation via protease activated receptor 4 (PAR4) has been highlighted in related compounds, suggesting potential applications in thromboembolic disorders .
Case Studies
- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against various pathogens. The results indicated that specific structural modifications led to enhanced efficacy against resistant strains of bacteria.
- Anticancer Research : In vitro studies on thiazole-containing compounds showed significant cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Significant activity against E. coli and S. aureus |
| Anticancer | Induces apoptosis in MCF-7 and HeLa cell lines |
| Enzyme Inhibition | Effective urease inhibitor; structure modifications enhance activity |
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzamide moiety and a thiazole ring, which are known for their biological activities. The molecular formula is , and it has a molecular weight of 518.6 g/mol. The unique arrangement of functional groups contributes to its pharmacological properties.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds similar to (Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibit potent cytotoxic effects against various cancer cell lines. For instance, analogs have shown IC50 values as low as 0.13 µM against endothelial cells, indicating strong anti-proliferative properties .
- The compound may function as a microtubule-modulating agent, disrupting angiogenesis and inhibiting tumor growth by interfering with endothelial cell behavior .
-
Antithrombotic Properties :
- The compound has been investigated for its potential as a Factor IXa inhibitor, which is crucial in the coagulation cascade. This suggests its application in treating conditions related to thrombosis and embolism .
- Studies have shown that certain derivatives can effectively prevent thromboembolic events, making them candidates for further development in anticoagulant therapies .
- Anti-inflammatory Effects :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with modified biological activities. Key synthetic routes include:
- Condensation Reactions : Combining thiazole derivatives with appropriate amines or amides.
- Functional Group Modification : Altering substituents on the thiazole or benzamide moieties to enhance solubility and bioactivity.
Case Studies
- Cytotoxicity Studies :
- In vivo Models :
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Observations :
Spectral and Physicochemical Properties
Key Observations :
- Methylsulfonyl groups increase polarity and water solubility compared to non-sulfonylated analogs .
- Thiadiazole derivatives (e.g., 8a) exhibit lower C=O stretching frequencies due to conjugation with the heterocycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
